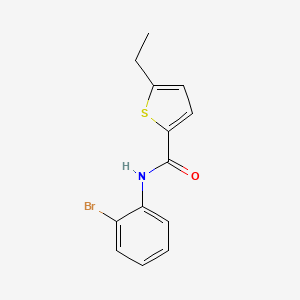
5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide
Overview
Description
5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes and environmentally sustainable strategies. For example, the use of bis(alkoxo)palladium complexes enables efficient phosphine-free direct C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide substituted thiophenes in good yields .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, potassium sulfide for thiophene synthesis, and palladium or nickel catalysts for cross-coupling reactions . Reaction conditions often involve the use of organic solvents like toluene and methanol .
Major Products: The major products formed from these reactions include various substituted thiophenes, which exhibit unique properties and applications in different fields .
Scientific Research Applications
5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide has numerous scientific research applications. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In material science, thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act as inhibitors of various enzymes and receptors, modulating biological processes . For example, some thiophene-based drugs function as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide include other thiophene derivatives such as suprofen, articaine, and various substituted thiophenes . These compounds share the thiophene ring structure but differ in their substituents and specific applications.
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications. For instance, the phenylpropyl group enhances its pharmacological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-12-9-10-14(18-12)15(17)16-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPEDZOISHTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-4-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4804244.png)
![2-(3-butoxyphenyl)-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide](/img/structure/B4804253.png)
![2-{4-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenoxy}acetamide](/img/structure/B4804260.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B4804269.png)
![N-benzyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B4804275.png)
![N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B4804278.png)
![3-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4804285.png)
![ethyl 1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4804292.png)
![4-{2-[(phenylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B4804302.png)
![3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL 4-CHLORO-1-BENZENESULFONATE](/img/structure/B4804311.png)

![3-(2-methoxyphenyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4804334.png)
![1-(2-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4804339.png)
